Bupropion hydrochloride
Description
Bupropion hydrochloride, a unicyclic aminoketone, is a norepinephrine-dopamine reuptake inhibitor (NDRI) distinct from other antidepressant classes such as SSRIs, SNRIs, and tricyclics . It is approved for major depressive disorder (MDD), smoking cessation (branded as Zyban®), and seasonal affective disorder, with off-label use in ADHD .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVINCGKDONRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044561 | |
| Record name | Bupropion hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31677-93-7, 234447-17-7, 34911-55-2 | |
| Record name | Bupropion hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bupropion hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bupropion hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bupropion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |
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| Record name | Bupropion hydrochloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851 | |
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| Record name | Bupropion hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |
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| Record name | BUPROPION HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bupropion hydrochloride typically begins with m-chloropropiophenone as the starting material. The process involves several key steps:
Amination: The bromide intermediate is then reacted with tert-butylamine to produce bupropion.
Acidification: The final step involves acidifying the organic layer with hydrogen chloride and isopropanol to obtain this compound.
Industrial Production Methods
In industrial settings, greener and safer methods are employed to synthesize this compound. Flow chemistry techniques are used to avoid the use of hazardous reagents like liquid bromine. Instead, polymer-bound pyridinium tribromide is used, and environmentally friendly solvents replace traditional ones . This method improves yield, purity, and overall process efficiency .
Chemical Reactions Analysis
Bromination of 3'-Chloropropiophenone
The initial step involves α-bromination of 3'-chloropropiophenone. Traditional methods use molecular bromine (Br₂), but greener alternatives have been explored:
| Entry | Brominating Agent | Solvent | Temp (°C) | Time | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 3 | Br₂ | ACN | rt | 40 min | 76 | 24 |
| 4 | Br₂ | EtOAc | rt | 40 min | 93 | 7 |
| 7 | PyBr₃ polymer | ACN | 60 | 12 h | 88 | 12 |
| 8 | PyBr₃ polymer | EtOAc | 60 | 12 h | 100 | 0 |
Polymer-bound pyridinium tribromide (PyBr₃) in ethyl acetate eliminated bromine hazards while achieving full conversion .
Amination with tert-Butylamine
The brominated intermediate reacts with tert-butylamine. Solvent selection significantly impacts yield:
| Entry | Solvent System | tert-BuNH₄⁺Br⁻ Precipitation | Yield (%) |
|---|---|---|---|
| 1 | ACN | Yes | 86 |
| 3 | 75% ACN:DCM | Minimal | 76 |
| 5 | 85% ACN:DMSO | No | 75 |
Replacing reprotoxic N-methylpyrrolidone (NMP) with acetonitrile (ACN) improved safety without compromising yield .
Hydrochloride Salt Formation
Final salt preparation uses HCl in isopropanol (IPA-HCl) at 0–10°C, achieving pH 2 for crystallization. This step yields >99.9% purity after recrystallization in methanol/isopropanol .
Metabolic Pathways and Pharmacokinetics
Bupropion undergoes hepatic metabolism primarily via CYP2B6 into active metabolites:
| Metabolite | Relative Potency | AUC Ratio (vs. Bupropion) |
|---|---|---|
| Hydroxybupropion | 0.5× | 1.5–2.3× |
| Threohydrobupropion | 0.2× | 2.8× |
| Erythrohydrobupropion | 0.2× | 2.8× |
Hydroxybupropion’s half-life extends to 32 hours in hepatic impairment, increasing systemic exposure . Renal impairment elevates bupropion AUC by 2-fold, highlighting dose-adjustment needs .
Green Chemistry Advancements
Recent innovations focus on sustainability:
Industrial Process Comparison
| Parameter | Traditional Method | Improved Patent Process |
|---|---|---|
| Brominating Agent | Br₂ | PyBr₃ polymer |
| Solvent | NMP/DCM | EtOAc/ACN |
| Cycle Time | 12–48 h | 6–8 h |
| Final Purity | 99.7% | ≥99.9% |
| Yield | 70–75% | 86–93% |
Scientific Research Applications
Major Depressive Disorder (MDD)
Bupropion has been shown to be effective in treating MDD. A systematic review highlighted that it significantly reduces depression scores across multiple clinical trials, demonstrating comparable efficacy to other antidepressant classes . The drug's action primarily involves the inhibition of norepinephrine and dopamine reuptake, contributing to its antidepressant effects.
- Efficacy Data :
| Study | Dosage | Duration | Efficacy Measure | Result |
|---|---|---|---|---|
| Koshino et al. (2013) | 150 mg | 8 weeks | MADRS | Significant reduction |
| Lineberry et al. (1990) | 300 mg | 4 weeks | HAM-D-21 | Significant improvement |
Seasonal Affective Disorder (SAD)
Bupropion is also indicated for SAD, with studies showing its effectiveness in alleviating depressive symptoms during seasonal changes. Patients have reported improved mood and functionality during winter months when treated with bupropion .
Smoking Cessation
Bupropion is utilized as a smoking cessation aid due to its ability to reduce cravings and withdrawal symptoms. It acts on the nicotinic acetylcholine receptors, thereby helping to mitigate the effects of nicotine withdrawal .
Panic Disorder
A case study reported a 47-year-old male with panic disorder who was treated with bupropion over 72 weeks. Initially starting at 150 mg daily, the dosage was increased to 300 mg due to recurrence of anxiety symptoms. The patient experienced significant improvement in panic symptoms over time but faced new challenges after prolonged treatment .
- Clinical Measures :
- Satisfaction-With-Life Scale (SWLS) scores improved from 7 to higher values during treatment phases.
Adverse Effects: Leukopenia
Another case documented a 33-year-old woman who developed leukopenia while on bupropion hydrochloride for mild depression and smoking cessation. Her leukocyte count dropped significantly during treatment but returned to normal after discontinuation of the drug, suggesting a potential link between bupropion and blood dyscrasias .
Pharmacokinetics and Bioequivalence
Bupropion is available in various formulations, including immediate-release and sustained-release forms. A study demonstrated bioequivalence between these formulations, indicating that both provide similar pharmacokinetic profiles, which is crucial for ensuring consistent therapeutic effects across different dosing regimens .
Summary of Findings
This compound has established itself as a versatile medication with applications extending beyond traditional antidepressant use:
-
Indications :
- Major Depressive Disorder
- Seasonal Affective Disorder
- Smoking Cessation
-
Efficacy :
- Significant reduction in depression scales
- Effective in managing withdrawal symptoms during smoking cessation
-
Adverse Effects :
- Potential for leukopenia and other idiosyncratic reactions
Mechanism of Action
Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), prolonging the action of these neurotransmitters . Additionally, bupropion acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation .
Comparison with Similar Compounds
Data Tables
Table 1: Pharmacokinetic Comparison
| Compound | Half-Life (Hours) | Key Metabolizing Enzyme | Active Metabolites |
|---|---|---|---|
| Bupropion | 14 (terminal) | CYP2B6 | Hydroxybupropion |
| Amitriptyline | 10–28 | CYP2C19, 2D6 | Nortriptyline |
| Fluoxetine | 4–6 days | CYP2D6 | Norfluoxetine |
| Varenicline | 24 | Minimal metabolism | None |
Table 2: Efficacy in Major Indications
Table 3: Adverse Event Profile
| Adverse Effect | Bupropion Risk | SSRI Risk | TCA Risk |
|---|---|---|---|
| Seizures | Low (SR/XL) | Very Low | Low |
| Sexual Dysfunction | Low | High | Moderate |
| Weight Gain | Neutral | Moderate | High (TCAs) |
| Cardiotoxicity | Low | Low | High (overdose) |
Key Research Findings
- Metabolites and Efficacy : High hydroxybupropion levels (>1250 ng/mL) correlate with poor antidepressant response, suggesting a therapeutic window .
- Formulation Impact : SR/XL formulations reduce seizure incidence (0.1% vs. 0.4% for IR) and improve adherence .
- Neuropsychiatric Risks : 65% of patients on bupropion for smoking cessation were aware of neuropsychiatric risks, per REMS surveys .
Biological Activity
Bupropion hydrochloride is a widely used pharmaceutical compound primarily known for its role as an antidepressant and smoking cessation aid. It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and has unique pharmacological properties that contribute to its therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various clinical settings, and relevant case studies.
This compound acts primarily by inhibiting the reuptake of norepinephrine and dopamine in the brain. It is classified as a non-selective inhibitor with varying affinities for different neurotransmitter transporters:
- Norepinephrine Transporter (NET) : Ki = 1.4 μM
- Dopamine Transporter (DAT) : Ki = 2.8 μM
- Serotonin Transporter (SERT) : Ki = 45 μM
Additionally, bupropion exhibits antagonistic properties at neuronal nicotinic acetylcholine receptors, which may enhance its efficacy in smoking cessation therapies .
Pharmacokinetics and Metabolism
Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, leading to the formation of three major active metabolites:
- Hydroxybupropion : Shares similar affinity for NET but exhibits approximately 50% of the antidepressant activity compared to bupropion.
- Threohydrobupropion
- Erythrohydrobupropion
The elimination half-lives of these compounds vary, with bupropion itself having an alpha half-life of 0.5–1.04 hours and a beta half-life of approximately 11 hours .
Major Depressive Disorder (MDD)
Numerous studies have established bupropion's efficacy in treating MDD. A systematic review and meta-analysis indicated that bupropion significantly reduced depression scores across 24 out of 27 trials, demonstrating comparable efficacy to other antidepressants .
Table 1: Summary of Clinical Trials on Bupropion for MDD
| Study | Dose | Duration | Primary Outcome Measure | Efficacy Rate |
|---|---|---|---|---|
| Koshino et al. (2013) | 150 mg | ≥8 weeks | MADRS | 52% reduction |
| Lineberry et al. (1990) | Not stated | ≥4 weeks | HAM-D-21 | 64.6% improvement |
| Walker et al. (1993) | Not stated | Not stated | HAM-D-28 | Not stated |
Panic Disorder
A notable case study involved a patient with panic disorder who was treated with bupropion over 72 weeks. Initially started on 150 mg daily, the dosage was increased to 300 mg due to recurrent anxiety symptoms. The patient exhibited significant improvement in panic symptoms and quality of life metrics over time, though some adverse effects were noted at higher doses .
Adverse Effects
While bupropion is generally well-tolerated, it can lead to side effects such as:
- Dry mouth
- Nausea
- Insomnia
- Decreased seizure threshold
A case report highlighted an instance of leukopenia associated with bupropion treatment, suggesting that blood dyscrasias may occur in rare cases .
Q & A
Q. What validated analytical methods exist for quantifying Bupropion Hydrochloride in pharmaceutical formulations?
Validated methods include reversed-phase high-performance liquid chromatography (RP-HPLC) and thin-layer chromatography (TLC). RP-HPLC allows simultaneous quantification with other compounds (e.g., Naltrexone Hydrochloride) using C18 columns and mobile phases like phosphate buffer-acetonitrile (85:15 v/v) . TLC methods using silica gel plates with ethanol-chloroform-glacial acetic acid (30:10:1 v/v) enable stability-indicating analysis, resolving degradation products from the parent compound with detection limits of 11.45 ng/band . Pharmacopeial standards (USP) recommend impurity profiling via infrared spectroscopy and chromatographic systems for related compounds (e.g., 1-(3-chlorophenyl)-2-hydroxy-1-propanone) .
Q. How do formulation parameters like hydroxypropyl methylcellulose (HPMC) viscosity influence sustained-release profiles?
HPMC viscosity directly impacts drug release kinetics. Higher-viscosity grades (e.g., K100M) slow hydration and gel formation, prolonging release. In sustained-release tablets, increasing HPMC content (1:1 drug-to-HPMC ratio) reduces release rates by 30–40% over 12 hours. Lower-viscosity HPMC (e.g., K4M) accelerates dissolution but compromises gel stability . Experimental designs (e.g., D-optimal) optimize excipient ratios while maintaining pH compatibility with Bupropion’s acid-sensitive structure .
Q. What are key considerations in designing double-blind trials for assessing Bupropion’s efficacy in neurological disorders?
Key elements include:
- Randomization and blinding : Multi-site trials with placebo controls to minimize bias .
- Outcome measures : Standardized scales (e.g., Conners Parent/Teacher Questionnaires) and neurocognitive tests (Continuous Performance Test) to quantify hyperactivity and attention .
- Dose titration : Weight-adjusted dosing (3–6 mg/kg/day) with twice-daily administration to balance efficacy and adverse effects (e.g., dermatological reactions) .
- Effect size analysis : Smaller effect sizes compared to stimulants (e.g., methylphenidate) necessitate larger sample sizes for statistical power .
Advanced Research Questions
Q. How do Bupropion metabolites influence clinical outcomes, and what methodological approaches address contradictory findings?
Hydroxybupropion (HB) and threo/erythrohydrobupropion metabolites accumulate in plasma and cerebrospinal fluid, correlating with dopaminergic toxicity. Nonresponders exhibit HB levels >1,250 ng/mL, linked to elevated homovanillic acid (HVA) and reduced treatment efficacy . Contradictions arise from metabolite-mediated curvilinear dose-response relationships. Strategies include:
Q. What neuroimaging techniques elucidate Bupropion’s mechanism in reducing cue-induced cravings?
Functional MRI (fMRI) reveals Bupropion’s suppression of cue-induced activation in the ventral striatum, anterior cingulate cortex, and medial orbitofrontal cortex. Methodological protocols include:
- Task design : Cue-reactivity paradigms with cigarette-related videos during blood oxygen level-dependent (BOLD) imaging .
- Craving modulation : Comparing pre/post-treatment BOLD signals during craving resistance, with self-reported craving scores as covariates .
- Dopaminergic pathways : Correlating reduced activation with dopamine transporter (DAT) occupancy studies .
Q. What strategies resolve discrepancies between in vitro drug release data and in vivo pharmacokinetic profiles?
Discrepancies arise from gastrointestinal variables (pH, motility) and excipient interactions. Approaches include:
- Biorelevant dissolution testing : Simulating gastric/intestinal fluids to predict in vivo absorption .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Linking HPMC-controlled release rates to plasma concentration-time curves .
- Comparative studies : Cross-validating dissolution data with clinical pharmacokinetic trials (e.g., Tmax and Cmax correlations) .
Methodological Considerations for Contradictory Data
- Metabolite vs. parent drug effects : Use radiolabeled Bupropion (e.g., Bupropion-d9) to distinguish parent drug and metabolite contributions in preclinical models .
- Confounding variables in clinical trials : Stratify analyses by covariates like CYP2B6 polymorphism (affecting HB metabolism) or comorbid diagnoses (e.g., bipolar depression) .
- Impurity interference : Apply orthogonal analytical methods (HPLC + TLC) to validate purity assessments in stability studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
